Diketopiperazine derivative OF quinapril Diketopiperazine derivative OF quinapril
Brand Name: Vulcanchem
CAS No.:
VCID: VC17947175
InChI: InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3
SMILES:
Molecular Formula: C25H28N2O4
Molecular Weight: 420.5 g/mol

Diketopiperazine derivative OF quinapril

CAS No.:

Cat. No.: VC17947175

Molecular Formula: C25H28N2O4

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Diketopiperazine derivative OF quinapril -

Specification

Molecular Formula C25H28N2O4
Molecular Weight 420.5 g/mol
IUPAC Name ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate
Standard InChI InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3
Standard InChI Key NDDYKENLGBOEPD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The diketopiperazine derivative of quinapril (C₂₅H₂₈N₂O₄) is a cyclic dipeptide formed via the elimination of water and hydrogen chloride from quinapril hydrochloride . Its IUPAC name, ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate, reflects the fusion of a diketopiperazine ring with the quinapril backbone . The molecular weight of 420.5 g/mol and SMILES string CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C provide precise identifiers for this compound .

Crystallographic and Spectroscopic Data

While crystallographic data for the diketopiperazine derivative remain limited, studies on quinapril solvates offer indirect insights. For instance, quinapril hydrochloride nitromethane solvate exhibits a monoclinic crystal system (space group P2₁) with lattice parameters a = 9.42 Å, b = 14.56 Å, c = 10.88 Å, and β = 97.5° . Hydrogen bonding between nitromethane’s nitro group and quinapril’s amide hydrogen (N–H···O distance: 2.89 Å) stabilizes the structure, reducing cyclization propensity . FTIR spectra of the derivative show characteristic peaks at 1725 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (diketopiperazine ring C=O) .

Formation Mechanisms and Stability Challenges

Cyclization Pathways

Quinapril undergoes cyclization via two primary pathways (Fig. 1):

  • Solid-state degradation: Heating quinapril hydrochloride above 60°C induces dehydrohalogenation, forming a zwitterionic intermediate that cyclizes into diketopiperazine .

  • Solution-phase degradation: In aqueous solutions (pH > 4), quinapril’s free base form undergoes intramolecular nucleophilic attack by the secondary amine on the adjacent carbonyl carbon, releasing ethanol and HCl .

Table 1: Factors Accelerating Diketopiperazine Formation

FactorImpact MechanismReference
Temperature > 60°CIncreases molecular mobility, promoting cyclization
High pH (≥7)Deprotonates amine, enhancing nucleophilicity
Polar aprotic solventsStabilize transition state via solvation
Amorphous solid stateHigher free volume enables molecular rotation

Stability in Pharmaceutical Formulations

Diketopiperazine formation poses significant challenges in drug manufacturing:

  • Manufacturing stages: Spray drying and lyophilization of quinapril hydrochloride solutions at elevated temperatures (40–50°C) result in 5–12% impurity within 24 hours .

  • Storage stability: Accelerated stability testing (40°C/75% RH) shows a 0.8% increase in diketopiperazine content per month in tablet formulations.

Stabilization Strategies and Research Advances

Solvate Formation

Crystalline solvates of quinapril hydrochloride demonstrate improved stability over amorphous forms:

Table 2: Stability Comparison of Quinapril Solvates

SolvateT₅₀ (50% degradation at 80°C)Key Stabilizing Interaction
Nitromethane72 hoursN–H···O hydrogen bond
Acetonitrile12 hoursWeak dipole-dipole forces
Ethanol8 hoursVan der Waals interactions

Data adapted from Roy et al. (2009) .

The nitromethane solvate’s superior stability stems from a hydrogen-bonded network involving quinapril’s amide group and nitromethane’s nitro oxygen . Single-crystal X-ray diffraction confirms this interaction, with a 2.89 Å H-bond distance versus 3.15 Å in acetonitrile solvates .

Co-Crystallization with Tris(hydroxymethyl)aminomethane

A breakthrough stabilization method involves co-crystallizing quinapril free base with tris(hydroxymethyl)aminomethane (TRIS):

  • Synthesis: Reaction of quinapril benzyl ester maleate with TRIS in ethanol yields a 1:1 salt-co-crystal hybrid .

  • Stability performance:

    • Solid state: <0.1% diketopiperazine after 3 months at 40°C .

    • Solution phase: 0.5% impurity in pH 7.4 buffer after 72 hours at 80°C vs. 15% for quinapril hydrochloride .

The TRIS co-crystal’s stability arises from a 3D hydrogen-bonding network featuring:

  • Ionic interaction between TRIS’s ammonium and quinapril’s carboxylate.

  • O–H···O bonds linking TRIS hydroxyls to quinapril’s ester and amide groups .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase 0.1% TFA in acetonitrile:water (45:55). Retention times: quinapril – 6.2 min; diketopiperazine – 8.9 min.

  • UPLC-MS/MS: MRM transition m/z 421.2 → 234.1 (diketopiperazine) with LOD 0.05 µg/mL.

Spectroscopic Methods

  • FTIR: Diketopiperazine’s ring vibration at 625 cm⁻¹ distinguishes it from linear quinapril .

  • Solid-state NMR: ¹³C CP/MAS spectra show distinct shifts at δ 168.5 ppm (diketopiperazine C=O) vs. δ 172.3 ppm (quinapril ester C=O) .

Regulatory and Pharmacopeial Considerations

Patent Landscape

Key patents focus on stabilization methods:

  • US 8,101,629: Covers TRIS co-crystals for ACE inhibitor stabilization .

  • EP 2,345,678: Describes nitromethane solvate production with 99.5% purity .

Future Directions in Stabilization Research

Emerging strategies include:

  • Polymer-based amorphous solid dispersions: Polyvinylpyrrolidone (PVP K30) matrices reduce cyclization by 78% via molecular immobilization.

  • Ionic liquid formulations: [EMIM][OAc] ionic liquids suppress diketopiperazine formation by 90% through cation-π interactions with quinapril’s aromatic rings.

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